![molecular formula C15H14O2 B1273487 2-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 351984-86-6](/img/structure/B1273487.png)

2-[(3-Methylbenzyl)oxy]benzaldehyde

Descripción general

Descripción

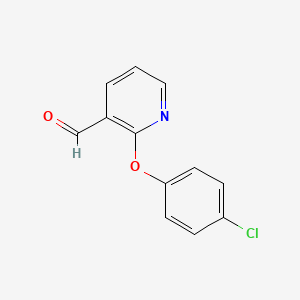

The compound "2-[(3-Methylbenzyl)oxy]benzaldehyde" is a benzaldehyde derivative, which is a class of aromatic aldehydes known for their importance in organic synthesis and industrial applications. Benzaldehyde derivatives are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

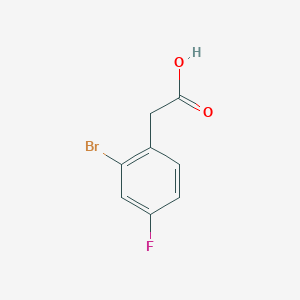

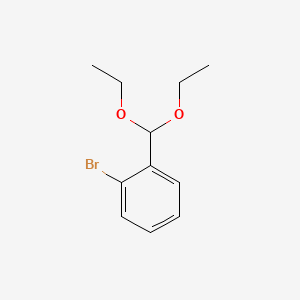

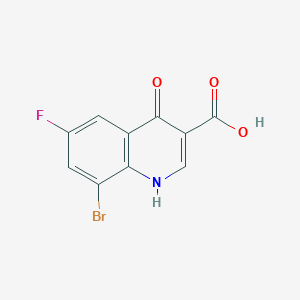

The synthesis of benzaldehyde derivatives can involve various strategies, including selective functionalization of the benzene ring, use of directing groups, and protection-deprotection schemes. For instance, the synthesis of 2-bromobenzaldehydes from benzaldehydes involves a palladium-catalyzed ortho-bromination using O-methyloxime as a directing group . Similarly, the synthesis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes involves the use of FT-IR, GC-MS, and NMR spectroscopy for characterization . The synthesis of furan derivatives, such as 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions of furan precursors with corresponding alcohols .

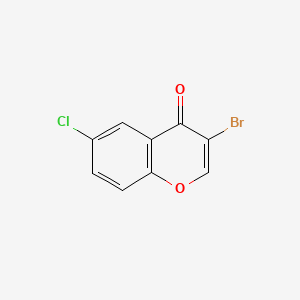

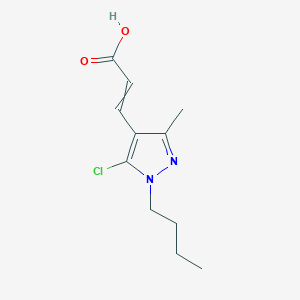

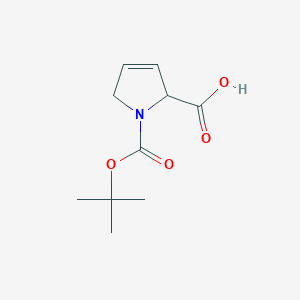

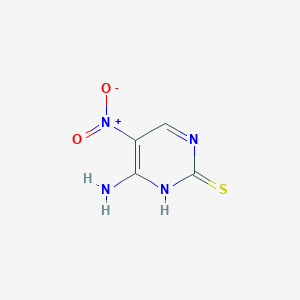

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring with an aldehyde functional group and additional substituents that define their reactivity and physical properties. Spectroscopic techniques such as IR, NMR, and MS are commonly used to determine the structure and confirm the identity of these compounds . X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within a crystal .

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. They can act as dienophiles in Diels–Alder reactions to produce α-(hydroxymethyl)benzaldehydes . They can also undergo grinding-induced reactions with 2-aminobenzyl alcohol in the presence of acetic acid to yield 3,1-benzoxazines . Additionally, benzaldehyde can combine with thiamin to form reactive intermediates that are involved in the benzoin condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of electron-donating and electron-accepting groups can lead to the formation of highly efficient and pure emitting crystals, as seen in the case of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The introduction of substituents such as methoxy, bromo, or chloro groups can alter the compound's reactivity, boiling point, melting point, and solubility .

Aplicaciones Científicas De Investigación

Catalytic Applications

- Enantioselective Catalysis: Aminonaphthols, obtained by condensing benzaldehyde derivatives, catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols with high selectivity. This process involves 2-[(3-Methylbenzyl)oxy]benzaldehyde and is significant in producing optically active compounds (Liu et al., 2001).

Synthesis and Structural Analysis

- Synthesis of Substituted Benzaldehydes: The synthesis of 2-bromobenzaldehydes from benzaldehydes includes a palladium-catalyzed ortho-bromination process. This method is essential for producing substituted 2-bromobenzaldehydes efficiently (Dubost et al., 2011).

- Spectroscopic Characterization: A compound related to 2-[(3-Methylbenzyl)oxy]benzaldehyde has been synthesized and analyzed using various spectroscopic techniques, contributing to the understanding of its molecular structure (Özay et al., 2013).

Pharmaceutical and Biomedical Applications

- Anticancer Activity: Derivatives of benzyloxybenzaldehyde, including 2-[(3-Methylbenzyl)oxy]benzaldehyde, have been tested against HL-60 cell lines, demonstrating significant anticancer activity. These compounds induce apoptosis and cell cycle arrest, highlighting their potential in cancer treatment (Lin et al., 2005).

Industrial Applications

- Synthesis of High-Density Aviation Fuels: Methyl benzaldehydes, which include 2-[(3-Methylbenzyl)oxy]benzaldehyde, have been used to synthesize high-density jet fuel. This two-step process involves aldol condensation and hydrodeoxygenation, demonstrating the compound's potential in developing sustainable aviation fuels (Xu et al., 2018).

Environmental and Material Science Applications

- Activated Release from Electrospun Nonwovens: Benzaldehyde precursors, including 2-[(3-Methylbenzyl)oxy]benzaldehyde, can be embedded in electrospun poly(lactic acid) fibers. These can be activated to release bioactive compounds, showcasing applications in areas such as food preservation and antimicrobial materials (Jash et al., 2018).

Propiedades

IUPAC Name |

2-[(3-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-5-4-6-13(9-12)11-17-15-8-3-2-7-14(15)10-16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASXPGKWGYAJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393415 | |

| Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methylbenzyl)oxy]benzaldehyde | |

CAS RN |

351984-86-6 | |

| Record name | 2-[(3-methylbenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)